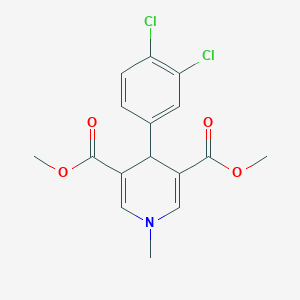
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound known for its unique structure and properties. This compound belongs to the class of dihydropyridines, which are commonly used in various scientific and industrial applications. Its molecular formula is C16H16Cl2N2O4, and it is characterized by the presence of a dichlorophenyl group attached to a dihydropyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the reaction involves:
Starting Materials: 3,4-dichlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.
Reaction Conditions: The reaction is usually carried out in ethanol as a solvent, under reflux conditions for several hours.
Procedure: The mixture of starting materials is heated under reflux in ethanol. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding pyridine derivative.
Reduction: The major product is the tetrahydropyridine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. In biological systems, it is believed to interact with calcium channels, modulating their activity. This interaction affects the flow of calcium ions, which plays a crucial role in various physiological processes, including muscle contraction and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate can be compared with other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action.
Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.
Uniqueness
What sets this compound apart is its specific dichlorophenyl substitution, which imparts unique chemical and biological properties. This substitution can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it an important subject of study, with applications ranging from chemical synthesis to potential therapeutic uses.
Eigenschaften
Molekularformel |
C16H15Cl2NO4 |
|---|---|
Molekulargewicht |
356.2g/mol |
IUPAC-Name |
dimethyl 4-(3,4-dichlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H15Cl2NO4/c1-19-7-10(15(20)22-2)14(11(8-19)16(21)23-3)9-4-5-12(17)13(18)6-9/h4-8,14H,1-3H3 |
InChI-Schlüssel |
XKRSXVSBEJJYHO-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Kanonische SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















